

Unithiol (DMPS): A Technical Guide on its History, Development, and Clinical Applications

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Compound of Interest		
Compound Name:	Unithiol	
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Introduction

Unithiol, also known as 2,3-dimercapto-1-propanesulfonic acid (DMPS), is a water-soluble chelating agent with a long history of use in the treatment of heavy metal poisoning.[1][2] Developed in the mid-20th century, it represents a significant advancement over its predecessor, dimercaprol (British Anti-Lewisite, BAL), offering a more favorable safety profile and improved pharmacokinetic properties.[3] This technical guide provides an in-depth overview of the history, development, mechanism of action, pharmacokinetics, and clinical applications of **Unithiol** for researchers, scientists, and drug development professionals.

History and Development

Unithiol was first synthesized in 1956 by V.E. Petrunkin in the Soviet Union.[4] Its development was driven by the need for a less toxic and more water-soluble alternative to BAL for the treatment of poisoning by heavy metals, particularly arsenic and mercury.[3] It became an official drug in the former Soviet Union in 1958 and was later introduced in Germany in 1978 under the trade name Dimaval®.[2] In the United States, DMPS is not an FDA-approved drug but has been available through compounding pharmacies for specific patient needs.[2]

Early research focused on optimizing the structure of dimercaprol to enhance its therapeutic index. The addition of a sulfonate group to the dimercaptopropanol backbone significantly increased its water solubility, allowing for both oral and intravenous administration and facilitating its renal excretion.[3] This structural modification also reduced its toxicity and prevented the redistribution of heavy metals to the brain, a significant drawback of BAL.[2]

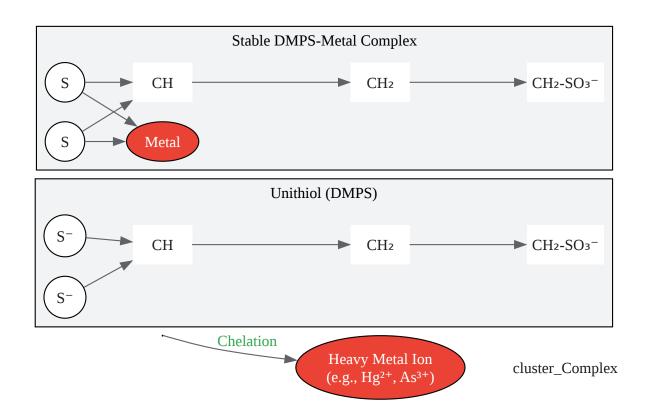


Mechanism of Action

The primary mechanism of action of **Unithiol** is chelation. The two thiol (-SH) groups on the DMPS molecule have a high affinity for and form stable complexes with various heavy metal ions, including mercury (Hg²⁺), arsenic (As³⁺), and lead (Pb²⁺).[3] These water-soluble DMPS-metal complexes are then readily excreted from the body, primarily through the kidneys.[2]

Chelation of Heavy Metals

The formation of a stable chelate ring with the heavy metal ion is crucial for detoxification. The proximity of the two thiol groups on the DMPS molecule allows for the formation of a five-membered ring with the metal ion, which is a thermodynamically favorable conformation.



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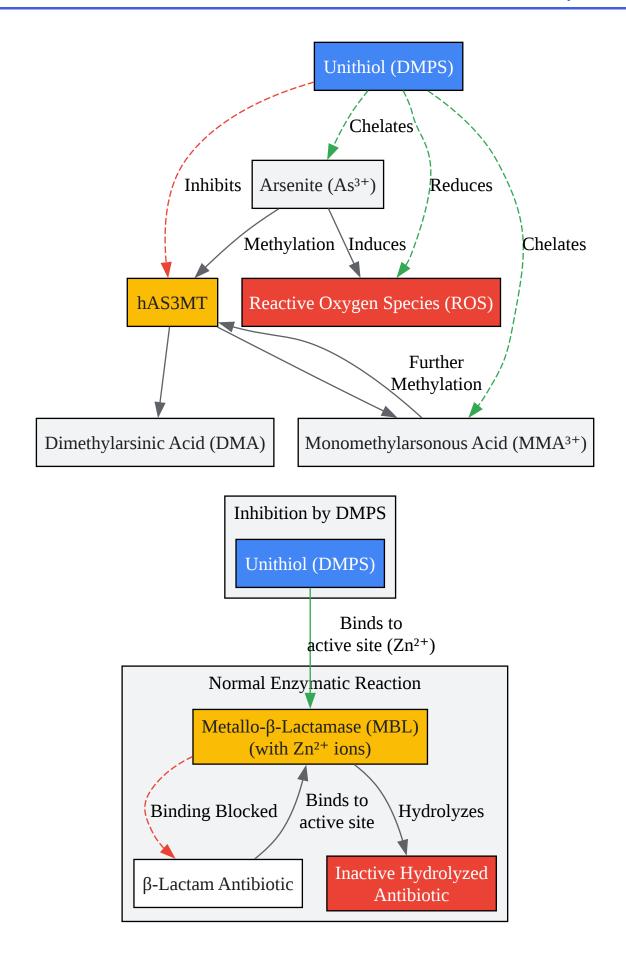
Chelation of a heavy metal ion by **Unithiol** (DMPS).



Inhibition of Arsenic Biomethylation

Unithiol has been shown to interfere with the metabolic pathway of arsenic. Specifically, it inhibits the biomethylation of arsenite (As³+). DMPS competitively coordinates with As³+ and its methylated metabolite, monomethylarsonous acid (MMA³+), preventing their interaction with human arsenic (III) methyltransferase (hAS3MT). This blockage of enzymatic methylation leads to the excretion of less toxic arsenic species. Furthermore, DMPS helps to reduce the accumulation of reactive oxygen species (ROS) induced by arsenic.[5]







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